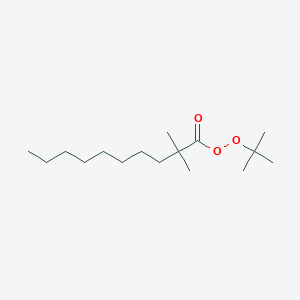![molecular formula C10H16O2 B14575418 (1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one CAS No. 61612-14-4](/img/structure/B14575418.png)
(1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one is a bicyclic ketone compound known for its unique structure and properties. It is commonly found in various natural products and is often used in the synthesis of fragrances and flavors due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone, followed by reduction and cyclization steps. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: (1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of (1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Menthol: A bicyclic alcohol with a similar backbone but different functional properties.
Borneol: A bicyclic alcohol that can be oxidized to camphor.
Uniqueness: (1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its pleasant aroma and stability make it particularly valuable in the fragrance and flavor industry.
Properties
CAS No. |
61612-14-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R)-1,6,6-trimethyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-10(3)5-7(9)4-8(11)12-10/h7H,4-6H2,1-3H3/t7?,10-/m1/s1 |
InChI Key |
JWSMJGHFZCZXHL-OMNKOJBGSA-N |
Isomeric SMILES |
C[C@]12CC(CC(=O)O1)C(C2)(C)C |
Canonical SMILES |
CC1(CC2(CC1CC(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [bis(4-nonylphenoxy)phosphoryl]carbamate](/img/structure/B14575342.png)



![Ethyl 2-chloro-2-[(2-prop-2-enoxyphenyl)hydrazinylidene]acetate](/img/structure/B14575360.png)

![{5-Chloro-2-[(2-methoxy-2-phenylethyl)amino]phenyl}(phenyl)methanone](/img/structure/B14575371.png)
![4,6-Dimethyl-2-[(E)-{1-[2-(4-methylphenyl)hydrazinylidene]ethyl}diazenyl]pyrimidine](/img/structure/B14575372.png)
![Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane](/img/structure/B14575378.png)


![2-[(Diethylamino)methyl]-4-nitro-6-[(phenylsulfanyl)methyl]phenol](/img/structure/B14575421.png)
![Methyl 3-{4-[(but-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B14575425.png)
